9-Bromo-4-methoxy-6-methyl-5,6,7,8-tetrahydro[1,3]dioxolo[4,5-g]isoquinoline
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Overview
Description
Molecular Structure Analysis
The molecular structure of BMMD is complex, with a bromine atom attached to the 9th carbon atom in the isoquinoline ring. The molecule also contains a methoxy group (-OCH3) attached to the 4th carbon atom and a methyl group (-CH3) attached to the 6th carbon atom.Scientific Research Applications
Synthesis of Indole Derivatives
This compound is used in the synthesis of indole derivatives . Indoles are a significant heterocyclic system in natural products and drugs. They play a main role in cell biology. The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .
Biological Potential of Indole Derivatives
Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . This compound, being an indole derivative, could potentially have these biological activities.
Reactions with Cotarnine
4-Methoxy-6-methyl-5,6,7,8-tetrahydro[1,3]dioxolo[4,5-g]isoquinoline (I, cotarnine) is a natural tautomeric pseudobase which is known to react with some CH and NH acids with formation of so-called dihydrocotarnyl derivatives . This compound could potentially be used in these reactions.
Crystal Structure Analysis
The compound can be used in crystal structure analysis . Understanding the crystal structure of a compound is crucial in the field of material science and can help in the design of new materials with desired properties.
Organic Electroluminescent Devices
Indole derivatives have been used in the development of organic electroluminescent devices . This compound, being an indole derivative, could potentially be used in the development of such devices.
Drug Development
Given the wide range of biological activities of indole derivatives, this compound could potentially be used in the development of new drugs . The development of new drugs is a crucial application in the field of pharmaceutical sciences.
Future Directions
The future directions for the study of BMMD and related compounds are promising. Due to their anticancer activities and high penetration through the blood–brain barrier, noscapine analogs strongly deserve further study in various animal models of glioblastoma as potential candidates for future patient therapy .
properties
IUPAC Name |
9-bromo-4-methoxy-6-methyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrNO3/c1-14-4-3-7-8(5-14)10(15-2)12-11(9(7)13)16-6-17-12/h3-6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWWCCGFFDRZDMA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C(C1)C(=C3C(=C2Br)OCO3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
9-Bromo-4-methoxy-6-methyl-5,6,7,8-tetrahydro[1,3]dioxolo[4,5-g]isoquinoline |
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